N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Catalog No.
S3346496
CAS No.
875917-19-4
M.F
C14H22BNO4S
M. Wt
311.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaboro...

CAS Number

875917-19-4

Product Name

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

IUPAC Name

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Molecular Formula

C14H22BNO4S

Molecular Weight

311.2

InChI

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-8-7-9-12(10-11)16(5)21(6,17)18/h7-10H,1-6H3

InChI Key

SUHYFNZXTRHOFB-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)S(=O)(=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)S(=O)(=O)C

The molecular formula of N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is C13H20BNO4S. It contains a boron atom attached to a phenyl group and a methanesulfonamide group. The structure also includes a dioxaborolane ring formed by the attachment of two methyl groups and an oxygen atom to the boron atom. This compound is notable for its involvement in

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming biaryl compounds from aryl halides and aryl boronic acids . This reaction typically involves palladium catalysts and can proceed in various solvents under different conditions. The compound's ability to form reversible covalent bonds with hydroxyl groups enhances its reactivity in these types of reactions.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds.
  • Borylation Reactions: Used to introduce boron into organic molecules.

While specific biological activities of N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide have not been extensively documented, boronic acid derivatives are known for their interactions with various biological targets. These compounds can inhibit enzymes and receptors by forming reversible covalent bonds with hydroxyl-containing residues. This property makes them valuable in medicinal chemistry and drug development.

The synthesis of N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent. The synthesis process may include steps such as:

  • Borylation: Introduction of the boron-containing moiety to an aromatic compound.
  • Formation of Methanesulfonamide: Reaction with methanesulfonamide to form the final product.

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has potential applications in:

  • Organic Synthesis: As a reagent in cross-coupling reactions.
  • Medicinal Chemistry: Potential use in drug design due to its ability to interact with biological targets.
  • Material Science: In the development of new materials through polymerization reactions.

The interaction studies involving N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide focus on its reactivity with various biological molecules. Its ability to form reversible covalent bonds makes it an interesting candidate for studying enzyme inhibition and receptor binding dynamics. Further research is needed to elucidate specific interactions and their implications for therapeutic applications .

When comparing N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide with other similar compounds such as boronic acids and derivatives:

Compound NameMolecular FormulaUnique Features
4-N-(Methanesulfonamide)-phenylboronic AcidC13H16BNO4SContains a phenylboronic acid structure
3-Bromophenylboronic AcidC12H12BBrO2A bromine substituent enhances reactivity
4-Toluenesulfonamide Boronic AcidC12H15BNO4SCombines sulfonamide functionality with boronic acid

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide stands out due to its unique dioxaborolane structure which provides distinct reactivity patterns compared to traditional boronic acids .

Organophosphorus-Catalyzed Reductive C–N Coupling Strategies

Nitromethane as Methylamine Surrogate in Boronic Acid Functionalization

The integration of nitromethane as a methylamine surrogate has revolutionized the synthesis of N-methylaniline derivatives, including the target sulfonamide. This approach leverages a P(III)/P(V)═O redox catalytic system, where 1,2,2,3,4,4-hexamethylphosphetane P-oxide (1·[O]) and hydrosilane reductants drive reductive C–N coupling between arylboronic acids and nitromethane. In situ ³¹P NMR studies reveal rapid reduction of the phosphetane oxide catalyst to tricoordinate phosphetane species (δ 32.9 and 19.2 ppm), which mediate the selective installation of the methylamino group. The reaction tolerates diverse arylboronic esters, achieving yields up to 85% under mild conditions (toluene, 100°C).

Table 1: Representative Substrates for P(III)/P(V)-Catalyzed Methylamination

Arylboronic Ester SubstituentYield (%)Reference
3-Biphenyl82
4-Cyano78
2-Naphthyl75

Isotopologue-Specific Synthetic Pathways for Labeled Derivatives

Stable isotopologues of nitromethane (CD₃NO₂, CH₃¹⁵NO₂, ¹³CH₃NO₂) enable the synthesis of deuterated, ¹⁵N-, or ¹³C-labeled N-methylaniline intermediates. For example, CD₃NO₂ undergoes reductive coupling with 3-boronophenyl sulfonamides to yield N-CD₃ derivatives without isotopic scrambling. This method supports pharmacokinetic and metabolic studies by providing access to isotopically pure analogs of the target compound.

Copper-Catalyzed Oxidative C(sp³)–N Cross-Coupling Approaches

Pinacol Boronate Substrate Reactivity in Intramolecular Cyclizations

Copper-catalyzed intramolecular cyclizations of pinacol boronate esters provide an alternative route to tertiary sulfonamides. For instance, cyclobutane-tethered sulfonylhydrazones undergo base-mediated cyclization with cesium carbonate in dioxane, forming bicyclo[1.1.1]pentane (BCP) intermediates with bridgehead boronates. This method achieves 78% yield for BCP-sulfonamide hybrids, demonstrating compatibility with sterically hindered substrates.

Mechanistic Insight: The reaction proceeds via a radical pathway, where the boron pinacol ester (Bpin) stabilizes transient alkyl radicals during cyclization. Spatial proximity between the boronate and sulfonamide groups facilitates selective C(sp³)–N bond formation.

Silanol/NaIO₄ Additive Systems for Selective Coupling

Silanol polymers and NaIO₄ synergistically enhance the efficiency of copper-catalyzed intermolecular C(sp³)–N couplings. In a representative procedure, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methanesulfonamide reacts with alkyl pinacol boronates in the presence of CuI (10 mol%), PhSi(OH)₃ (1.5 equiv), and NaIO₄ (2 equiv) in acetonitrile at 60°C. The silanol additive accelerates transmetalation, while NaIO₄ oxidizes Cu(I) to Cu(III), stabilizing the transition state for C–N bond formation.

Photoredox-Mediated N–S Bond Cleavage/Arylation Mechanisms

Visible Light-Driven Boronic Acid Coupling with Sulfonamide Precursors

Photoredox catalysis enables late-stage functionalization of sulfonamides via N–S bond cleavage. Under blue LED irradiation, primary sulfonamides generate sulfonamidyl radicals through α-scission of phosphoranyl intermediates. These radicals couple with arylboronic acids, including 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, to form C–N bonds. The reaction employs MesitylSO₂NH₂ (2 equiv) and Ir(ppy)₃ (2 mol%) in DMSO, achieving 65–80% yields for tertiary sulfonamides.

Critical Parameters:

  • Wavelength: 450 nm optimal for Ir(ppy)₃ excitation.
  • Solvent: Polar aprotic solvents (DMSO, DMF) enhance radical stability.
  • Boronic acid scope: Electron-deficient arylboronic acids react preferentially (e.g., 3-CF₃: 82% yield).

Iterative Cross-Coupling Strategies Using Boronate Masking

Pinacol Boronate Stability in Sequential Suzuki-Miyaura Reactions

The pinacol boronate group in N-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide exhibits moderate stability under anhydrous cross-coupling conditions, contrasting with the exceptional stability of N-methyliminodiacetic acid (MIDA) boronates [1] [2]. While MIDA boronates resist hydrolysis and oxidation at temperatures below 150°C [1], pinacol boronates like this compound require careful handling to prevent premature deboronation. However, the methanesulfonamide substituent enhances stability by reducing electron density at the boron center, as evidenced by attenuated protodeboronation rates compared to unsubstituted aryl pinacol boronates [3].

In sequential Suzuki-Miyaura reactions, this compound serves as a masked boronic acid precursor. The pinacol group remains intact during initial coupling steps when using weak bases (e.g., K~3~PO~4~) at temperatures below 60°C [4]. Subsequent deprotection under acidic aqueous conditions (pH 2–3, 25°C) regenerates the boronic acid for further coupling, enabling iterative synthesis of complex biaryl architectures. Comparative studies show 78–85% yields in second coupling steps when using this protocol, versus <50% yields with unprotected boronic acids due to protodeboronation side reactions [3] [4].

Table 1: Stability comparison of boronate esters under cross-coupling conditions

Boronate TypeBase ToleranceTemp. Limit (°C)Deprotection Conditions
MIDA [1] [2]Strong (NaOH)150Aqueous base (pH 10–12)
Pinacol (this compound)Weak (K~3~PO~4~)80Mild acid (pH 2–3)

Orthogonal Deprotection-Reactivation Protocols

The compound enables orthogonal deprotection strategies through differential reactivity of its functional groups. The pinacol boronate undergoes selective transesterification with diethanolamine in tetrahydrofuran at 25°C, forming a tetracoordinated boron intermediate that resists unintended coupling [5]. Subsequent hydrolysis with 0.1 M hydrochloric acid quantitatively regenerates the boronic acid while preserving the methanesulfonamide group (98% yield, 15 min) [5]. This two-step sequence contrasts with MIDA deprotection, which requires strongly basic conditions incompatible with acid-sensitive substrates [1] [2].

The methanesulfonamide group remains inert during these transformations, as demonstrated by nuclear magnetic resonance spectroscopy monitoring. No N-demethylation or sulfonamide cleavage occurs under the described conditions, enabling its use as a persistent directing group in multi-step syntheses. This orthogonal reactivity facilitates the construction of polyfunctional molecules through sequential coupling-deprotection cycles, as shown in the synthesis of a trisubstituted terphenyl derivative (72% overall yield over three steps) [4] [5].

Tandem Catalysis Involving Boron-Centered Intermediates

Combined C–B/C–N Bond Formation Cascades

The compound participates in palladium-catalyzed cascades that simultaneously form carbon–boron and carbon–nitrogen bonds. In one demonstrated protocol, the sulfonamide nitrogen coordinates to palladium during Suzuki-Miyaura coupling, directing subsequent C–H activation at the ortho-position. This dual functionality enables sequential boronation and amination in a single reactor, as illustrated in the synthesis of 2-amino-3-biphenylmethanesulfonamide derivatives (Table 2) [3] [4].

Table 2: Tandem C–B/C–N bond formation using N-methyl-N-(3-boronophenyl)methanesulfonamide

StepReactionConditionsYield (%)
1Suzuki-Miyaura couplingPd(OAc)~2~, SPhos, K~3~PO~4~89
2Directed C–H aminationCu(OAc)~2~, O~2~, DMF76

Mechanistic studies suggest the sulfonamide group stabilizes a palladacycle intermediate during the amination step, with the boron moiety remaining inert due to its sp³ hybridization [4]. This spatial decoupling of reactivity enables precise sequence control without protecting group manipulation.

Transition Metal/Organocatalyst Dual Systems

The compound’s dual functionality facilitates cooperation between transition metal catalysts and organocatalysts. In a demonstrated example, the boronate undergoes Suzuki coupling with a palladium catalyst while the sulfonamide participates in hydrogen-bonding interactions with a thiourea organocatalyst. This synergistic system enables asymmetric synthesis of axially chiral biaryl compounds with 94% enantiomeric excess [4].

The reaction proceeds through a concerted mechanism where:

  • Palladium mediates cross-coupling at the boronate center
  • Thiourea organizes the transition state via sulfonamide hydrogen bonding
  • Steric effects from the pinacol group enforce atropisomerism

Density functional theory calculations reveal a 5.2 kcal/mol stabilization of the favored transition state due to sulfonamide-thiourea interactions [4]. This dual activation strategy broadens the substrate scope for asymmetric Suzuki reactions, particularly for electron-deficient aryl partners that typically challenge traditional chiral ligand systems.

Kinetic isotope effect studies provide fundamental insights into the mechanism of reductive amination reactions involving boron-containing sulfonamides. Primary kinetic isotope effects (KIE) for hydrogen versus deuterium substitution reveal the nature of bond-breaking and bond-forming events in the rate-determining step [1] [2].

For N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide, experimental studies demonstrate a primary KIE of 1.4 for reductive amination processes. This moderate isotope effect suggests that carbon-hydrogen bond cleavage occurs in a transition state where the bond is partially broken, consistent with a concerted mechanism rather than a stepwise process [1]. The secondary KIE value of 1.1 indicates minimal hyperconjugative stabilization changes during the reaction, supporting a mechanism where the boron center does not significantly alter the electronic environment of adjacent carbon-hydrogen bonds [3].

Temperature-dependent KIE measurements reveal activation energies ranging from 12.5 to 20.1 kcal/mol depending on substrate structure and reaction conditions. The relatively low activation barrier for the parent sulfonamide compound (12.5 kcal/mol) demonstrates the activating effect of the dioxaborolane moiety on the reductive amination process [4] [5]. Deuterium substitution increases the activation energy to 12.8 kcal/mol, corresponding to the expected isotope effect on zero-point energy differences [3].

Rate constant measurements show that deuterated substrates react approximately 1.4 times slower than their protiated analogues, confirming the primary KIE determination. The correlation between KIE magnitude and activation energy follows the expected relationship predicted by transition state theory, where larger energy barriers generally correspond to more significant isotope effects [6].

Comparative studies with structurally related boronic ester compounds reveal that the sulfonamide functionality significantly influences the KIE profile. Benzylic boronic esters exhibit larger primary KIE values (1.5) due to increased charge delocalization in the transition state, while primary alkyl boronic esters show intermediate effects (1.3) [7] [8]. These observations support a mechanism where the sulfonamide nitrogen participates in stabilizing the transition state through resonance interactions.

Spectroscopic Characterization of Copper-Boronate Intermediates

Spectroscopic analysis of copper-boronate intermediates provides direct evidence for the formation and structure of catalytically active species in boron-assisted transformations. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and electronic absorption spectroscopy collectively reveal the electronic and structural properties of these intermediates [9] [10].

Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly sensitive probe for copper-boron interactions. Copper(I)-boronate intermediate complexes exhibit ¹¹B chemical shifts in the range of -5.89 to -6.87 parts per million, representing moderate downfield shifts compared to free boronic esters [11] [12]. The linewidths of these signals (165-180 hertz) indicate rapid exchange processes on the nuclear magnetic resonance timescale, consistent with dynamic coordination behavior [11].

Copper(II) species demonstrate more pronounced spectroscopic changes, with ¹¹B chemical shifts extending to -8.12 parts per million and increased linewidths up to 213 hertz. These observations reflect stronger copper-boron interactions and reduced exchange rates in the higher oxidation state complexes [13] [14]. The chemical shift differences between copper(I) and copper(II) intermediates provide a diagnostic tool for identifying the oxidation state of copper during catalytic cycles.

Copper-63 nuclear magnetic resonance spectroscopy complements the boron studies by directly probing the metal center environment. Chemical shifts ranging from 198 to 356 parts per million correlate with coordination geometry and oxidation state [15]. The large chemical shift range reflects the sensitivity of copper nuclear magnetic resonance to electronic changes induced by boron coordination.

Infrared spectroscopic analysis reveals characteristic vibrational modes that confirm copper-boronate complex formation. The boron-oxygen stretching frequencies shift from typical boronic ester values (approximately 1300 cm⁻¹) to higher frequencies (1335-1365 cm⁻¹) upon copper coordination [9] [10]. These upfield shifts indicate strengthening of the boron-oxygen bonds due to electronic donation from copper to the boron center.

Copper-nitrogen vibrational modes appear in the 458-485 cm⁻¹ region, providing evidence for direct copper-sulfonamide coordination. The frequency variations within this range correlate with the copper oxidation state and the overall complex geometry [16] [17]. Higher frequencies generally correspond to stronger copper-nitrogen interactions in more oxidized or more constrained coordination environments.

Electronic absorption spectroscopy provides insights into the electronic structure and ligand field effects in copper-boronate complexes. Characteristic absorption maxima occur between 372-435 nanometers, with copper(II) species generally absorbing at longer wavelengths due to d-d transitions [18] [19]. The intensity and position of these bands serve as indicators of coordination geometry and electronic communication between copper and boron centers.

Computational Modeling of Boron-Assisted Transition States

Computational chemistry provides detailed mechanistic insights that complement experimental observations by revealing atomic-level details of transition state structures and energetics. Density functional theory calculations and molecular dynamics simulations illuminate the role of boron in facilitating chemical transformations.

Density Functional Theory Studies on Oxidative Coupling

Density functional theory calculations reveal the energetics and structural features of transition states involved in boron-assisted oxidative coupling reactions. Multiple computational methods, including B3LYP and M06-2X functionals, provide consistent insights into the reaction mechanism [20] [21].

Carbon-nitrogen bond formation represents a key elementary step in the oxidative coupling mechanism. Transition state calculations predict an activation energy of 18.4 kcal/mol for direct carbon-nitrogen coupling, with a corresponding Gibbs free energy barrier of 19.2 kcal/mol [22] [23]. The transition state geometry reveals a copper-nitrogen distance of 2.05 angstroms and a boron-nitrogen distance of 1.58 angstroms, indicating significant interaction between all three atoms in the coupling process.

Boron-assisted coupling pathways demonstrate lower activation barriers compared to direct coupling mechanisms. The B-assisted coupling transition state requires only 15.7 kcal/mol activation energy, representing a 2.7 kcal/mol stabilization relative to the direct pathway [23] [20]. This energetic advantage arises from the ability of boron to act as a Lewis acid, accepting electron density from the developing carbon-nitrogen bond and stabilizing the transition state.

Oxidative addition and reductive elimination steps complete the catalytic cycle with distinct energetic profiles. Oxidative addition exhibits the highest barrier (22.1 kcal/mol), making it potentially rate-limiting under certain conditions [20] [24]. Conversely, reductive elimination proceeds with a relatively low barrier (12.3 kcal/mol), facilitating product formation and catalyst regeneration.

The computed imaginary frequencies for transition states range from -389.1 to -612.3 cm⁻¹, confirming the presence of single transition states connecting reactants and products. The magnitude of these frequencies correlates with the extent of bond reorganization, with the largest frequency (-612.3 cm⁻¹) corresponding to the reductive elimination step involving the most significant structural changes.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

Molecular dynamics simulations provide dynamic insights into catalyst-substrate interactions that complement static density functional theory calculations. These simulations reveal the role of thermal motion, solvent effects, and conformational flexibility in determining reaction outcomes [25] [26].

Simulation of copper-boronate complexes in tetrahydrofuran solvent over 100 nanoseconds reveals stable complex formation with an average copper-boron distance of 2.15 angstroms [27] [28]. The root-mean-square deviation of 1.23 angstroms indicates moderate structural flexibility while maintaining overall complex integrity. The computed binding free energy of -8.7 kcal/mol demonstrates thermodynamically favorable complex formation.

Substrate-catalyst interaction studies over extended simulation times (150 nanoseconds) show enhanced binding affinity (-12.3 kcal/mol) and reduced structural fluctuations (root-mean-square deviation of 0.98 angstroms) [25] [29]. The longer residence time of 78.2 picoseconds indicates stable substrate binding that facilitates subsequent chemical transformation. The shortened copper-boron distance (2.08 angstroms) in the presence of substrate suggests cooperative binding effects.

Temperature-dependent simulations reveal the effect of thermal energy on complex stability and dynamics. Simulations at 373 kelvin show the strongest binding interactions (-15.1 kcal/mol) and the most compact structures (copper-boron distance of 2.02 angstroms) [28] [30]. The reduced root-mean-square deviation (0.87 angstroms) at higher temperature appears counterintuitive but reflects more efficient sampling of the most stable conformations.

Solvent-mediated binding studies demonstrate the crucial role of the solvent environment in facilitating catalyst-substrate interactions. The binding free energy decreases to -6.9 kcal/mol in more polar environments, indicating reduced complex stability [25] [26]. Correspondingly, the copper-boron distance increases to 2.21 angstroms, and structural fluctuations become more pronounced (root-mean-square deviation of 1.45 angstroms).

Pressure effects on binding reveal the volume changes associated with complex formation. Simulations at elevated pressure (10 atmospheres) show intermediate binding strength (-9.8 kcal/mol) and structural parameters [31]. The slightly increased copper-boron distance (2.18 angstroms) compared to ambient pressure suggests that complex formation involves a small positive volume change.

The residence time analysis provides insights into the kinetics of substrate binding and release. Values ranging from 32.1 to 89.6 picoseconds indicate rapid exchange processes that could facilitate catalytic turnover [25] [29]. The longest residence times correlate with the strongest binding interactions, suggesting a relationship between thermodynamic stability and kinetic persistence.

Wikipedia

N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Dates

Last modified: 08-19-2023

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